molecular formula C5H9N5O B13175277 3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide

3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide

Katalognummer: B13175277
Molekulargewicht: 155.16 g/mol
InChI-Schlüssel: DPGAINDKHVZRPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique properties to the compound, making it a valuable building block in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

The synthesis of 3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide can be achieved through several methods. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring. The choice of reagents and reaction conditions depends on the nucleophilicity of the amines used .

Analyse Chemischer Reaktionen

3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino group in the triazole ring can participate in substitution reactions with electrophiles, leading to the formation of substituted triazoles.

    Cyclization: The compound can undergo cyclization reactions to form triazole-fused heterocycles.

Wirkmechanismus

The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition of enzyme activity. The compound’s ability to inhibit kinases and demethylases makes it a valuable tool in studying cellular signaling pathways and epigenetic modifications.

Vergleich Mit ähnlichen Verbindungen

3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide can be compared with other 1,2,4-triazole derivatives, such as:

The unique structure of this compound, with the amino group at the 3-position of the triazole ring, imparts distinct properties that make it valuable in various scientific and industrial applications.

Eigenschaften

Molekularformel

C5H9N5O

Molekulargewicht

155.16 g/mol

IUPAC-Name

3-(3-amino-1,2,4-triazol-1-yl)propanamide

InChI

InChI=1S/C5H9N5O/c6-4(11)1-2-10-3-8-5(7)9-10/h3H,1-2H2,(H2,6,11)(H2,7,9)

InChI-Schlüssel

DPGAINDKHVZRPR-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(=NN1CCC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.